4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine is used as the starting material.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.
Biaryl Compounds:
Scientific Research Applications
Biology and Medicine:
Drug Development: The compound is explored for its potential as a scaffold in drug design, particularly for targeting kinases and other enzymes.
Biological Studies: It is used in biological studies to understand its interactions with proteins and other biomolecules.
Industry:
Mechanism of Action
Molecular Targets and Pathways: 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine exerts its effects by interacting with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to block the proliferation of cancer cells .
Comparison with Similar Compounds
- 4-Bromo-1H-pyrazolo[3,4-B]pyridine
- 3-Fluoro-1H-pyrazolo[3,4-B]pyridine
- 4-Chloro-3-fluoro-1H-pyrazolo[3,4-B]pyridine
Uniqueness: 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C6H3BrFN3 |
---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3BrFN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) |
InChI Key |
WBTYNKFYDWPFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)F)Br |
Origin of Product |
United States |
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